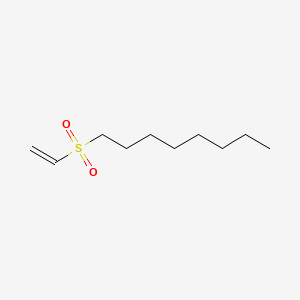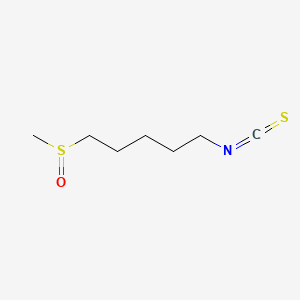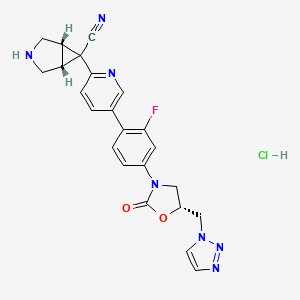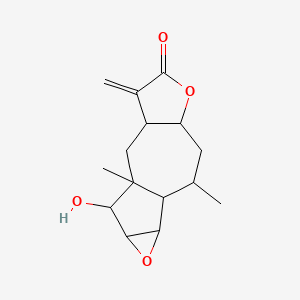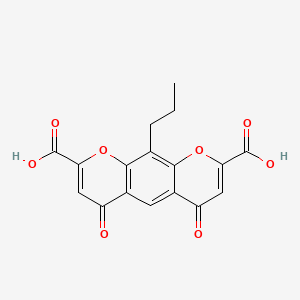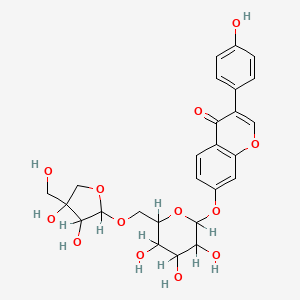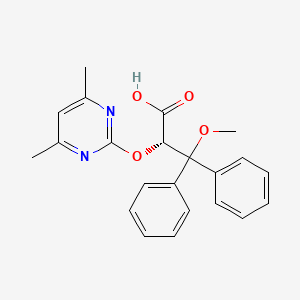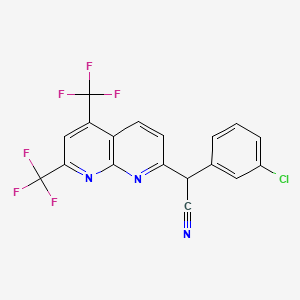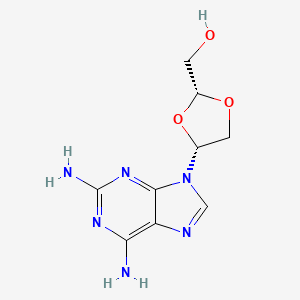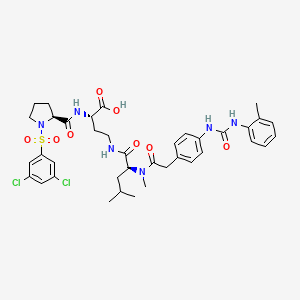
bio5192
Overview
Description
BIO 5192 is a highly selective and potent inhibitor of integrin alpha-4 beta-1 (Very Late Antigen-4). Integrins are proteins that facilitate cell adhesion and signal transduction, playing crucial roles in various physiological processes. BIO 5192 specifically targets integrin alpha-4 beta-1, making it valuable for research and therapeutic applications .
Mechanism of Action
Target of Action
BIO 5192 is a highly selective and potent inhibitor of integrin α4β1 (Very Late Antigen-4; VLA-4) . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The α4β1 integrin, also known as VLA-4, plays a crucial role in the adhesion and migration of leukocytes.
Mode of Action
BIO 5192 selectively binds to α4β1 over a range of other integrins . This binding interrupts the interaction between VLA-4 and its ligand, VCAM-1 . The disruption of this interaction leads to changes in cell adhesion and migration, particularly affecting hematopoietic stem and progenitor cells (HSPCs).
Biochemical Pathways
The primary biochemical pathway affected by BIO 5192 is the VCAM-1/VLA-4 axis . This axis is critical for the adhesion and migration of HSPCs. By inhibiting VLA-4, BIO 5192 disrupts this pathway, leading to increased mobilization of HSPCs.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for BIO 5192 are not readily available, it has been shown that the compound has a terminal half-life of 1.1 hours when administered intravenously at a dose of 1 mg/kg . When administered subcutaneously at doses of 3, 10, and 30 mg/kg, BIO 5192 shows half-lives of 1.7, 2.7, and 4.7 hours, respectively .
Result of Action
The primary result of BIO 5192’s action is a significant increase in the mobilization of HSPCs . This effect can be beneficial in various therapeutic contexts, such as stem cell transplantation. Additionally, BIO 5192 has been shown to decrease oxidative damage and improve neurological function following spinal cord injury in rats .
Action Environment
The action of BIO 5192 can be influenced by various environmental factors. For instance, the presence of other molecules that affect the VCAM-1/VLA-4 axis can impact the efficacy of BIO 5192. As an example, it has been shown that the combination of BIO 5192 and plerixafor, a CXCR4 antagonist, exerts an additive effect on progenitor mobilization .
Preparation Methods
Synthetic Routes and Reaction Conditions
BIO 5192 is synthesized through a multi-step process involving the coupling of various chemical intermediates. The key steps include:
Formation of the pyrrolidine ring: This involves the reaction of a dichlorophenyl sulfonyl chloride with a pyrrolidine derivative.
Coupling reactions: The pyrrolidine intermediate is then coupled with other intermediates, including a butanoic acid derivative, through amide bond formation.
Final assembly: The final product is obtained by coupling the assembled intermediates under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of BIO 5192 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product to a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
BIO 5192 primarily undergoes:
Substitution reactions: Involving the replacement of functional groups within the molecule.
Oxidation and reduction reactions: Modifying the oxidation state of specific atoms within the compound.
Common Reagents and Conditions
Substitution reactions: Often carried out using reagents like sodium hydride or potassium carbonate in solvents such as dimethyl sulfoxide (DMSO).
Oxidation reactions: Typically involve reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Commonly use reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
BIO 5192 has a wide range of scientific research applications:
Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.
Biology: Facilitates the mobilization of hematopoietic stem and progenitor cells, aiding in stem cell research.
Medicine: Investigated for its potential therapeutic effects in conditions like spinal cord injury and autoimmune diseases.
Industry: Utilized in the development of integrin-targeted therapies and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
Plerixafor: A small molecule inhibitor of the CXCR-4/SDF-1 axis, used in combination with BIO 5192 for enhanced hematopoietic stem cell mobilization.
Monoclonal antibody TA-2: Another integrin alpha-4 beta-1 inhibitor, but with a different mechanism of action compared to BIO 5192.
Uniqueness
BIO 5192 is unique due to its high selectivity and potency for integrin alpha-4 beta-1. It induces a 30-fold increase in the mobilization of murine hematopoietic stem and progenitor cells, displaying a 3-fold additive effect when used with plerixafor .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBPRHHZPXCKZ-ZDCRTTOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Cl2N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327613-57-0 | |
| Record name | BIO-5192 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327613570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIO-5192 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W0N209OS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


